ABT-279

DPP-IV Inhibition Binding Affinity Gliptin Comparator

ABT-279 is a small-molecule dipeptidyl peptidase-IV (DPP-IV) inhibitor originally developed by Abbott Laboratories. It belongs to the cyanopyrrolidine chemical class and was advanced to Phase 1 clinical trials for type 2 diabetes before discontinuation.

Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
CAS No. 676559-83-4
Cat. No. B1664766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-279
CAS676559-83-4
Synonyms2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid
ABT 279
ABT-279
ABT279
Molecular FormulaC21H25N5O3
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C
InChIInChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1
InChIKeyFIMRNLAKAARHPD-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABT-279 (CAS 676559-83-4) Procurement Guide: Validated DPP-IV Inhibitor for Diabetes & Selectivity Research


ABT-279 is a small-molecule dipeptidyl peptidase-IV (DPP-IV) inhibitor originally developed by Abbott Laboratories [1]. It belongs to the cyanopyrrolidine chemical class and was advanced to Phase 1 clinical trials for type 2 diabetes before discontinuation [1]. Its defining structural feature is a cis-2,5-disubstituted pyrrolidine warhead that confers exceptionally high potency and a selectivity margin against the closely related off-targets DPP8 and DPP9, which historically compromised the safety of earlier DPP-IV inhibitor candidates [1][2].

Why ABT-279 Cannot Be Replaced by Another Gliptin: The DPP8/9 Selectivity Gap


Not all DPP-IV inhibitors are interchangeable. During the development of the gliptin class, it was discovered that inhibition of the homologous proteases DPP8 and DPP9 causes severe preclinical toxicities, including alopecia, thrombocytopenia, and mortality in animal models [1]. Consequently, the therapeutic window of any DPP-IV inhibitor is defined not merely by its potency at the primary target but by its selectivity margin over DPP8 and DPP9. ABT-279 was specifically engineered to achieve an extreme selectivity margin that surpasses many early competitors, making its procurement essential for studies where DPP8/9-driven off-target effects must be excluded or benchmarked [1][2].

Quantitative Evidence That Differentiates ABT-279 from its Closest DPP-IV Inhibitor Comparators


Superior DPP-IV Binding Affinity (Ki) Versus Sitagliptin, Vildagliptin, and Alogliptin

ABT-279 exhibits an extremely potent Ki of 1.0 nM against human DPP-IV, which is approximately 3- to 6-fold more potent than the clinical comparators vildagliptin (Ki = 3 nM), sitagliptin (IC50 = 18 nM), and alogliptin (IC50 = 6.9 nM) when measured under comparable in vitro biochemical assay conditions. This higher intrinsic affinity allows lower dosing for equivalent target engagement [1][2][3].

DPP-IV Inhibition Binding Affinity Gliptin Comparator

Extreme Selectivity Window Over DPP8 and DPP9 Compared to Vildagliptin and Sitagliptin

ABT-279 demonstrates Ki values greater than 30 µM for both DPP8 and DPP9, yielding a selectivity margin of >30,000-fold over DPP-IV. In stark contrast, vildagliptin shows only a modest selectivity margin with Ki values of 810 nM for DPP8 and 95 nM for DPP9 (270-fold and 32-fold, respectively), which was linked to observed toxicities in preclinical species. Sitagliptin's selectivity margin is reported as >2,600-fold. ABT-279's >30,000-fold margin represents a >100-fold improvement over vildagliptin for DPP8 and a >300-fold improvement for DPP9 [1][2][3].

DPP8 Selectivity DPP9 Selectivity Safety Margin Off-Target Toxicology

Slow-Binding Kinetics and Sub-Nanomolar Apparent Ki (100 pM) Confer Prolonged Target Engagement

ABT-279 is a slow-binding, competitive inhibitor of DPP-IV with an apparent Ki of approximately 100 pM as measured by dissociation studies, reflecting its exceptionally slow off-rate from the enzyme [1]. This slow-binding behavior is not a general property of all gliptins; for example, vildagliptin is known as a rapidly dissociating inhibitor, while saxagliptin also exhibits slow-binding kinetics with a Ki of 1.3 nM for the parent compound [2]. ABT-279's apparent Ki (100 pM) is approximately 13-fold lower than saxagliptin's Ki (1.3 nM).

Slow-Binding Inhibitor Residence Time Apparent Ki Pharmacodynamics

Moderate Multi-Species Pharmacokinetic Clearance and Oral Bioavailability Supporting Preclinical Dosing Flexibility

ABT-279 exhibits moderate clearance across Sprague-Dawley rat, beagle dog, and cynomolgus monkey, with oral half-lives ranging from 2 h (monkey) to 5.3 h (dog). The allometric scaling exponent for intravenous clearance (CL) of ABT-279 is 1.016, which is distinct from sitagliptin (exponent 0.529) and vildagliptin (exponent 0.847), indicating a different relationship between body weight and clearance rate that may favor higher exposure in larger species [1][2].

Pharmacokinetics Oral Bioavailability Allometric Scaling Multi-Species PK

Demonstrated Scalable Synthesis to 42 kg Batch Size for Bulk Research Procurement

A convergent, scalable synthesis of ABT-279 has been developed and demonstrated on multikilogram scale, with a pilot-plant campaign delivering 42 kg of the compound in 14% overall yield over 15 synthetic steps [1]. This contrasts with many research-stage DPP-IV tool compounds that lack published scalable routes, making ABT-279 one of the few investigational gliptins with a proven large-scale manufacturing process.

Scalable Synthesis Process Chemistry Multikilogram GMP Precursor

Preclinical Safety Validation Attributable to DPP8/9 Selectivity: A Unique Benchmark

The discovery publication explicitly states that ABT-279 was 'remarkably safe in preclinical safety studies' [1]. This safety outcome was directly attributed to its extreme DPP8/9 selectivity (Ki > 30 µM), which eliminated the DPP8/9-driven toxicities (alopecia, thrombocytopenia, mortality) observed with earlier, less selective DPP-IV inhibitors such as vildagliptin [2]. ABT-279 thus serves as a benchmark molecule for defining the selectivity threshold required to avoid DPP8/9-mediated toxicities.

Preclinical Safety Toxicology DPP8/9 Inhibition Therapeutic Window

Optimal Research and Procurement Scenarios for ABT-279 Based on Verified Differentiation Evidence


In Vitro Chemical Biology Studies Requiring Clean DPP-IV Pharmacology Without DPP8/9 Confounds

ABT-279 is the compound of choice for enzymology and cell-based studies where DPP-IV inhibition must be isolated from DPP8 and DPP9 activity. With Ki values >30 µM for both DPP8 and DPP9 (>30,000-fold selectivity), it enables experiments at pharmacologically relevant concentrations without confounding off-target inhibition [1]. This is particularly critical for transcriptomic, proteomic, or phenotypic screening campaigns where DPP8/9 inhibition has been shown to alter gene expression and cell survival independently of DPP-IV.

In Vivo Pharmacodynamic Studies Leveraging Sub-Nanomolar Apparent Ki for Sustained Enzyme Inhibition

ABT-279's slow-binding kinetics (apparent Ki ≈ 100 pM) and moderate oral half-life (2–5.3 h across species) make it suitable for chronic in vivo studies requiring sustained DPP-IV inhibition with once-daily oral dosing [1][2]. Its predictable allometric scaling (CL exponent ≈ 1.0) further supports reliable dose translation from rodent to large-animal models [3].

Selectivity Benchmarking Against Approved and Investigational Gliptins

Given its extreme DPP8/9 selectivity margin (>30,000-fold) relative to vildagliptin (32-fold for DPP9) and sitagliptin (>2,600-fold), ABT-279 serves as an essential reference standard in selectivity profiling panels for novel DPP-IV inhibitor discovery programs [1][2]. Its inclusion in selectivity assays allows medicinal chemists to calibrate the safety margin of new chemical entities against a validated high-selectivity benchmark.

Process Chemistry Development and Large-Scale Preclinical Supply

For organizations planning chronic toxicity studies or formulation development, ABT-279's demonstrated scalable synthesis (42 kg batch, 14% overall yield) reduces technical risk and ensures supply continuity [1]. The published 15-step convergent route with stereospecific pyrrolidine construction provides a validated starting point for further process optimization or GMP adaptation.

Quote Request

Request a Quote for ABT-279

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.